2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through several synthetic routes. One common method involves the condensation of 2,6-dimethylimidazole with a suitable pyrimidine derivative under acidic or basic conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a Lewis acid like zinc chloride or a base like sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups at the 2 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst play a significant role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine: Similar structure but with methyl groups at different positions.
5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine: Contains an amine group instead of methyl groups.
5H,6H,7H,8H-imidazo[1,2-a]pyrazine: A related compound with a pyrazine ring instead of a pyrimidine ring .
Uniqueness
2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 2 and 6 positions enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H13N3/c1-6-3-9-8-10-7(2)5-11(8)4-6/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
QRYKYDVWNWWVTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=NC(=CN2C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.